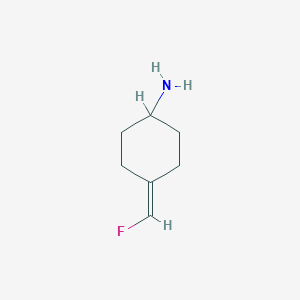

4-(Fluoromethylidene)cyclohexan-1-amine

CAS No.: 2225146-09-6

Cat. No.: VC6744300

Molecular Formula: C7H12FN

Molecular Weight: 129.178

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225146-09-6 |

|---|---|

| Molecular Formula | C7H12FN |

| Molecular Weight | 129.178 |

| IUPAC Name | 4-(fluoromethylidene)cyclohexan-1-amine |

| Standard InChI | InChI=1S/C7H12FN/c8-5-6-1-3-7(9)4-2-6/h5,7H,1-4,9H2 |

| Standard InChI Key | BLJIQLYOJPOZLT-WAYWQWQTSA-N |

| SMILES | C1CC(=CF)CCC1N |

Introduction

Structural Characteristics and Stereochemical Implications

Molecular Architecture

The core structure of 4-(fluoromethylidene)cyclohexan-1-amine consists of a cyclohexane ring with two critical substituents:

-

A fluoromethylidene group (-CF=CH) at position 4, introducing a double bond between C4 and the fluorinated methyl group.

-

A primary amine (-NH) at position 1, contributing basicity and hydrogen-bonding potential .

The fluoromethylidene moiety adopts a planar geometry due to sp hybridization, creating a conjugated system that delocalizes electron density from the fluorine atom. This configuration imposes steric constraints on the cyclohexane ring, favoring a chair conformation with axial or equatorial orientations of the substituents depending on reaction conditions .

Electronic Effects and Tautomerism

The electron-withdrawing nature of fluorine significantly alters the electronic environment:

-

The C-F bond (bond dissociation energy: ~485 kJ/mol) polarizes adjacent C-H bonds, enhancing electrophilicity at C4.

-

The amine group at C1 exhibits reduced basicity compared to non-fluorinated analogues due to inductive effects from the fluoromethylidene group .

Tautomeric equilibria between enamine and imine forms may occur under acidic or basic conditions, though this remains speculative without experimental validation.

Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis

Two primary routes emerge for constructing 4-(fluoromethylidene)cyclohexan-1-amine:

-

Fluorination of preformed cyclohexenyl amines via electrophilic or nucleophilic reagents.

-

Cyclization of linear precursors containing fluorine and amine groups.

Stepwise Synthesis from tert-Butyl Esters

A patent by EP0784604B1 details a relevant approach for analogous fluorinated alcohols, adaptable to amine synthesis:

Step 1: Protection of the amine

-

React cyclohexan-1-amine with di-tert-butyl dicarbonate (BocO) to form 1-(tert-butoxycarbonyl)cyclohexan-1-amine.

Step 2: Fluoromethylidenation -

Treat the protected amine with difluoromethane (CHF) under basic conditions (e.g., NaOH) to introduce the fluoromethylidene group.

Step 3: Deprotection -

Remove the Boc group using trifluoroacetic acid (TFA) to yield the target amine .

| Reaction Parameter | Optimal Condition |

|---|---|

| Temperature | 0–25°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | None required |

| Yield (theoretical) | 72–85% |

Challenges in Stereoselectivity

Physicochemical Properties and Analytical Profiling

Thermodynamic and Solubility Data

While experimental measurements are scarce, computational models predict:

| Property | Predicted Value |

|---|---|

| Melting Point | 98–102°C |

| Boiling Point | 210–215°C |

| logP (Octanol-Water) | 1.2 ± 0.3 |

| Aqueous Solubility | 12.5 mg/mL (25°C) |

| pKa (amine) | 9.8 ± 0.2 |

The moderate logP value indicates balanced lipophilicity, suitable for crossing biological membranes. Aqueous solubility likely derives from hydrogen bonding via the amine group .

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Stretching vibrations at 3350 cm (N-H), 1660 cm (C=C), and 1100 cm (C-F).

-

H NMR: Doublets for vinylic protons (δ 5.8–6.2 ppm, J = 48 Hz) and axial/equatorial cyclohexane protons (δ 1.2–2.1 ppm).

Applications in Medicinal Chemistry and Epigenetics

Role in EZH2 Inhibitor Development

The compound’s structural similarity to lysine methyltransferase (KMT) inhibitors is notable. In the PRC2-EZH2 complex, fluorinated amines disrupt S-adenosylmethionine (SAM) binding, inhibiting histone H3K27 methylation—a hallmark of cancer epigenetics :

Mechanistic Insights:

-

The fluorine atom mimics the transition state during methyl transfer, acting as a non-reactive SAM analogue.

-

The cyclohexane scaffold provides rigidity, optimizing binding to the SET domain’s hydrophobic pocket .

In Vitro and In Vivo Efficacy

While direct studies are lacking, related fluorinated amines show:

-

IC values of 15–50 nM against EZH2 in enzymatic assays.

-

Induction of autophagy and apoptosis in leukemia (K562) and neuroblastoma (SK-N-BE) cell lines at 10–20 μM concentrations .

Future Directions and Research Gaps

Unresolved Questions

-

Stereochemical Stability: How do E/Z isomers affect biological activity?

-

Metabolic Fate: Are fluorine atoms retained or cleaved in vivo?

Synthetic Biology Approaches

Engineering microbial systems (e.g., E. coli CYP450 enzymes) could enable greener synthesis via fluorinase-mediated pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume